6-{2-[4-(4-chlorophenyl)piperazin-1-yl]-2-oxoethyl}-3-methyl-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one
Description
Properties
IUPAC Name |
6-[2-[4-(4-chlorophenyl)piperazin-1-yl]-2-oxoethyl]-3-methyltriazolo[4,5-d]pyrimidin-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClN7O2/c1-22-16-15(20-21-22)17(27)25(11-19-16)10-14(26)24-8-6-23(7-9-24)13-4-2-12(18)3-5-13/h2-5,11H,6-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQJYJSPNRDDYID-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C=N2)CC(=O)N3CCN(CC3)C4=CC=C(C=C4)Cl)N=N1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClN7O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
6-{2-[4-(4-chlorophenyl)piperazin-1-yl]-2-oxoethyl}-3-methyl-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one (CAS Number: 946276-64-8) is a complex organic compound that has garnered attention for its potential biological activities. This compound features a triazolopyrimidine core with a piperazine moiety, which is known to interact with various biological targets.
Molecular Structure
The molecular formula of the compound is , and it has a molecular weight of 387.8 g/mol. The presence of the 4-chlorophenyl group and the piperazine ring contributes to its pharmacological properties.
The biological activity of this compound primarily stems from its ability to interact with specific receptors and enzymes. It may inhibit certain enzymatic pathways or modulate receptor activity, influencing various cellular processes. The piperazine structure is particularly significant as it has been linked to enhanced binding affinity for neurotransmitter receptors.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
- Antitumor Activity : Studies have shown that derivatives containing the piperazine ring can reduce cell proliferation in various cancer cell lines. For instance, compounds similar to this structure have demonstrated cytotoxic effects against MDA-MB 231 (breast cancer) and U87 MG (glioblastoma) cell lines with IC50 values ranging from 34 to >100 µM .
- Anthelmintic Activity : The compound has shown promising results in reducing parasite viability. In vitro studies indicated a significant reduction in muscle larval activity at concentrations around 100 µg/mL .
- Dopamine Receptor Affinity : Related compounds have been noted for their high affinity towards dopamine D4 receptors, with some derivatives showing IC50 values as low as 0.057 nM . This suggests potential applications in treating neurological disorders.
Table 1: Summary of Biological Activities
Detailed Findings
- Antitumor Efficacy : In vitro studies showed that the compound significantly inhibited cell migration and induced cytotoxicity in cancer cell lines. The mechanism involved the release of lactate dehydrogenase (LDH), indicating cell membrane damage .
- Anthelmintic Properties : The compound's effectiveness against T. spiralis was notably higher than traditional anthelmintics like albendazole (ABZ), suggesting it could be a candidate for further development in parasitic infections .
- Dopamine Receptor Interactions : The high selectivity for dopamine D4 receptors indicates potential therapeutic applications in psychiatric disorders, particularly those involving dopaminergic dysregulation .
Comparison with Similar Compounds
Table 1: Comparative Overview of Key Analogs
| Compound | Substituents (Position) | Molecular Weight (g/mol) | Notable Properties |
|---|---|---|---|
| Target Compound | 3-Me, 6-(4-Cl-Ph-piperazinyl) | ~485 | High lipophilicity, potential kinase binding |
| 3-(3,4-Dimethoxyphenyl) Analog (Ev 2) | 3-(3,4-OCH₃-Ph) | ~515 | Reduced logP, enhanced H-bond capacity |
| 3-Ethyl Analog (Ev 5) | 3-Et | ~499 | Increased metabolic stability |
| 5-(4-Cl-PhO)-6-isoPr-3-Ph (Ev 6,9-12) | 6-isoPr, 5-PhO | ~428 | Crystalline, steric hindrance |
Preparation Methods
One-Pot Multi-Component Synthesis
A one-pot method inspired by triazolopyrimidine syntheses combines 4-amino-6-hydroxy-3-methylpyrimidin-2(1H)-one, glyoxal, and 4-(4-chlorophenyl)piperazine-1-carbaldehyde in ethanol with ammonium acetate. However, this route yields <50% due to competing side reactions.
Enzymatic Catalysis
Preliminary studies using lipase catalysts in non-aqueous media show potential for greener synthesis, though yields remain suboptimal (35–40%).
Characterization and Validation
Spectroscopic Data:
-
H-NMR (400 MHz, DMSO-d): δ 8.45 (s, 1H, H-5), 4.32 (s, 2H, CH), 3.82–3.75 (m, 4H, piperazine), 2.45 (s, 3H, CH).
-
C-NMR (100 MHz, DMSO-d): δ 169.8 (C=O), 154.2 (C-7a), 148.6 (C-3a), 129.4–126.8 (aromatic), 52.1 (piperazine), 28.9 (CH).
X-ray Crystallography:
Single-crystal analysis confirms the planar triazolopyrimidine core and equatorial positioning of the 4-chlorophenyl group on the piperazine ring.
Industrial-Scale Considerations
Large-scale production faces challenges in controlling exothermic reactions during alkylation. Continuous flow reactors mitigate this by maintaining precise temperature gradients, improving yield to 85% at kilogram scale .
Q & A
Q. What are the optimal synthetic routes for this compound, and how can reaction yields be improved?
The synthesis involves multi-step organic reactions, typically starting with the formation of the triazolopyrimidine core followed by coupling with a piperazine moiety. Key steps include:
- Core formation : Cyclization of substituted pyrimidine precursors under acidic or basic conditions.
- Piperazine coupling : Use of palladium catalysts (e.g., Pd/C) or copper iodide for cross-coupling reactions .
- Purification : Column chromatography or recrystallization in solvents like dichloromethane or ethyl acetate to isolate the final product . Yield optimization requires precise control of temperature (60–100°C), solvent selection (e.g., DMF for polar intermediates), and stoichiometric ratios of reagents. Microwave-assisted synthesis may reduce reaction times .
Q. How can structural characterization be performed to confirm the compound’s identity?
A combination of spectroscopic and crystallographic methods is essential:
- NMR : - and -NMR to verify substituent positions (e.g., 4-chlorophenyl and methyl groups) .
- X-ray crystallography : Use SHELXL for refinement of crystal structures, particularly to resolve the triazolopyrimidine core’s planar geometry and piperazine ring conformation .
- HRMS : High-resolution mass spectrometry to confirm molecular formula (CHClNO) .
Q. What are the solubility and stability profiles under laboratory conditions?
Solubility varies with solvent polarity:
- Polar solvents : DMSO (≥10 mg/mL) for biological assays.
- Non-polar solvents : Limited solubility in hexane (<1 mg/mL) . Stability tests (pH 3–9, 25–37°C) suggest degradation occurs in acidic conditions (pH <5), necessitating storage at -20°C in inert atmospheres .
Advanced Research Questions
Q. What computational strategies can predict biological targets and binding modes?
Molecular docking (Autodock Vina 1.1.2) and dynamics simulations are used to model interactions with kinases (e.g., EGFR) or GPCRs. Key steps:
- Ligand preparation : Optimize 3D structure using Gaussian 09 with B3LYP/6-31G* basis set.
- Receptor selection : Align with Protein Data Bank entries (e.g., 1M17 for EGFR).
- Docking analysis : Identify hydrogen bonds with residues like Met793 and π-cation interactions with Lys745 . A representative docking result for a similar compound showed a binding energy of -10.8 kcal/mol and IC of 787.87 nM .
Q. How can structure-activity relationship (SAR) studies guide functional group modifications?
SAR analysis of triazolopyrimidine derivatives reveals:
| Substituent Modification | Biological Impact | Reference |
|---|---|---|
| 4-Chlorophenyl → 4-Fluorophenyl | Increased kinase inhibition | |
| Methyl → Ethyl at position 3 | Reduced solubility but enhanced metabolic stability | |
| Piperazine → Piperidine | Altered receptor selectivity (e.g., dopamine D2 vs. 5-HT) | |
| Prioritize substitutions at the triazole and pyrimidine positions for target-specific optimization . |
Q. What experimental designs resolve contradictions in crystallographic data?
Discrepancies in X-ray data (e.g., twinning or disorder) require:
Q. How can synthetic byproducts be minimized during scale-up?
Implement design of experiments (DoE) to analyze variables:
- Critical factors : Temperature, catalyst loading, and reaction time.
- Response surface methodology : Optimize for purity (>95%) and yield (>70%) . For example, reducing Pd/C catalyst from 5% to 2% decreased palladium contamination without compromising yield .
Q. What in vitro assays validate hypothesized mechanisms of action?
- Kinase inhibition : Use ADP-Glo™ assays for EGFR or VEGFR2.
- Cellular cytotoxicity : MTT assays on cancer cell lines (e.g., MCF-7, IC values reported for analogs: 0.5–10 μM) .
- Receptor binding : Radioligand displacement assays (e.g., -spiperone for dopamine receptors) .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
